3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine
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Overview
Description
3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its fused, rigid, and planar N-heterocyclic system, which contains both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine involves several steps. The primary synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity, often using advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups on the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science due to its significant photophysical properties, making it useful in the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, particularly targeting enzymes involved in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells, thereby exerting its antitumor effects .
Comparison with Similar Compounds
3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-methyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17N5O/c1-12-7-16(21-15(19-12)4-6-18-21)20-9-13(10-20)11-22-14-3-2-5-17-8-14/h2-8,13H,9-11H2,1H3 |
InChI Key |
BUJAVVQIIGNTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CC(C3)COC4=CN=CC=C4 |
Origin of Product |
United States |
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